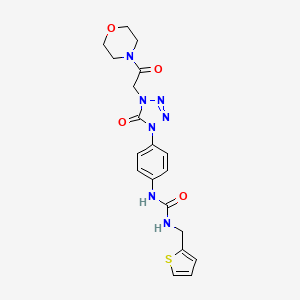

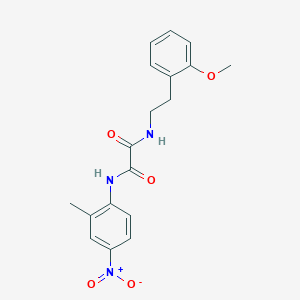

N1-(2-methoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is an oxalamide derivative, which is a class of compounds characterized by the presence of an oxalamide group (-CONHC(O)-). This particular compound seems to have two aromatic rings attached to the nitrogen atoms of the oxalamide group. One ring is a 2-methoxyphenethyl and the other is a 2-methyl-4-nitrophenyl .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxalamide group and the two aromatic rings. The electron-withdrawing nitro group on one of the rings could potentially have interesting effects on the electronic structure of the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the nitro group and the methoxy group in this compound could affect its polarity, solubility, and reactivity .Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Transformations Research led by Mamedov et al. (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This method, involving the Meinwald rearrangement and a new rearrangement sequence, highlights a significant advancement in the synthesis of anthranilic acid derivatives and oxalamides, indicating a potential route for synthesizing compounds like N1-(2-methoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide (Mamedov et al., 2016).

Photoassisted Fenton Reaction for Water Treatment A study on the complete oxidation of pesticides in water using a photoassisted Fenton reaction (Fe3+/H2O2/u.v.) by Pignatello and Sun (1995) demonstrates the potential for applying advanced oxidation processes in environmental remediation. Although not directly related, the oxidative degradation mechanisms investigated could be relevant for compounds with nitrophenyl groups, suggesting environmental applications for related compounds (Pignatello & Sun, 1995).

Polymer Research and Light-Switchable Materials Sobolčiak et al. (2013) synthesized a novel cationic polymer that can switch to a zwitterionic form upon irradiation at 365 nm. This study showcases the utility of nitrophenyl methoxy groups in developing materials with switchable properties, relevant to the chemical functionalities present in this compound, hinting at its potential applications in smart materials and bioengineering (Sobolčiak et al., 2013).

Nonlinear Optical Materials Research on the synthesis and characterization of hydrazones with potential for nonlinear optical applications by Naseema et al. (2010) highlights the interest in compounds with nitrophenyl groups for developing optical devices. Such studies suggest that compounds like this compound could be explored for their nonlinear optical properties (Naseema et al., 2010).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5/c1-12-11-14(21(24)25)7-8-15(12)20-18(23)17(22)19-10-9-13-5-3-4-6-16(13)26-2/h3-8,11H,9-10H2,1-2H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTRGSAAUQGOJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NCCC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2826324.png)

![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2826325.png)

![8-(Phenylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2826327.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2826329.png)

![(1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2826336.png)

![3,6-Diamino-2-(4-methoxybenzoyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2826339.png)

![N-(4-chlorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2826342.png)

![5-[(4-Methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid dihydrochloride](/img/structure/B2826344.png)